Oleandomycin is a macrolide antibiotic primarily produced by the bacterium Streptomyces antibioticus. It is classified within the family of macrolides, which are characterized by their large lactone rings. This antibiotic is structurally related to erythromycin but is noted for being less effective against certain bacterial strains. Oleandomycin specifically contains two sugar moieties, l-oleandrose and d-desosamine, which are crucial for its bioactivity and pharmacological properties .
Oleandomycin is derived from Streptomyces antibioticus, a soil-dwelling bacterium known for producing various antibiotics. It falls under the category of 14-membered macrolides, which are recognized for their broad-spectrum antibacterial activity. Despite its potential, oleandomycin is generally considered weaker than erythromycin in clinical applications, particularly against staphylococci and enterococci .
The synthesis of oleandomycin has been achieved through several methods, including total synthesis approaches that utilize carbohydrates as chiral sources. One notable method involves the use of D-glucose to construct the antibiotic's backbone through a series of reactions, including aldol condensation and glycosylation steps .
Oleandomycin has a complex molecular structure characterized by its macrolide ring and the attached sugar units. Its chemical formula is , with a molar mass of approximately 687.87 g/mol. The unique structure contributes to its mechanism of action and interaction with bacterial ribosomes.
Oleandomycin undergoes various chemical reactions during its biosynthesis and modification processes. Key reactions include:
The biosynthetic pathway involves enzyme-catalyzed reactions that ensure the correct stereochemistry and functionalization of oleandomycin’s structure. These enzymatic processes are crucial for producing the active form of the antibiotic.
Oleandomycin functions as a bacteriostatic agent, inhibiting bacterial growth by interfering with protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide bond formation and disrupting translational activity.
Oleandomycin exhibits distinct physical and chemical properties that influence its pharmaceutical applications:
Oleandomycin's physical properties include:
Oleandomycin has been utilized primarily in clinical settings for treating infections caused by susceptible bacteria. Although it is less commonly used than other macrolides like erythromycin, it remains relevant in specific therapeutic contexts where resistance patterns necessitate alternative treatments.
Research continues into oleandomycin's potential applications in combination therapies or as a template for developing new antibiotics with enhanced efficacy against resistant strains . Its biosynthetic pathway also serves as a model for studying polyketide synthases and glycosyltransferases in antibiotic production.
The oleandomycin biosynthetic gene cluster in Streptomyces antibioticus spans over 90 kb and comprises at least 20 genes organized into three primary polyketide synthase (PKS) subunits: olesI, olesII, and olesIII. These subunits collectively encode seven modules responsible for assembling the 14-membered macrolactone core (oleandolide) from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units [1] [4]. Key auxiliary genes include:
Table 1: Core Genes in the Oleandomycin PKS Cluster
Gene | Function | Module/Domain |
---|---|---|
olesI | PKS subunit 1 | Modules 0-2 (Loading, Ext1-2) |
olesII | PKS subunit 2 | Modules 3-4 (Ext3-4) |
olesIII | PKS subunit 3 | Modules 5-6 (Ext5-6) |
oleG1 | D-Desosamine transferase | Glycosylation |
oleG2 | L-Oleandrose transferase | Glycosylation |
oleP | Epoxidase | Post-PKS modification |
OLES shares 45% amino acid sequence identity with 6-deoxyerythronolide B synthase (DEBS) but exhibits distinct features:
OleP catalyzes the stereoselective epoxidation of the C8-C8a double bond in the aglycone, a hallmark of oleandomycin. This dihydroxylation-mediated mechanism involves:
Sugar | Biosynthetic Step | Enzyme(s) |
---|---|---|
D-Desosamine | Transamination | OleN1 |
N,N-Dimethylation | OleT | |
L-Oleandrose | 4-Ketoreduction | OleV |
3,5-Epimerization | OleL | |
3-O-Methylation | OleU |
OleB and OleC confer self-resistance by excreting oleandomycin and its glycosylated intermediates:
Oleandomycin biosynthesis is regulated by:
Table 3: Key Regulatory Elements in Oleandomycin Biosynthesis
Component | Function | Regulatory Influence |
---|---|---|
oleB/oleC | Antibiotic efflux | Induced during production phase |
Glucose | Carbon source | Represses PKS expression |
Aspartic acid | Nitrogen/carbon source | Enhances oleandomycin yield |
OleR | Extracellular deglycosylation | Reactivates secreted antibiotic |
Synthesized compounds mentioned: Oleandomycin, Erythronolide B, dTDP-L-olivose, dTDP-L-oleandrose, Oleandrosyl-erythronolide B
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